5-Bromo-2-(tetrazol-1-yl)benzaldehyde
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Overview
Description
5-Bromo-2-(tetrazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom, a tetrazole ring, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrazol-1-yl)benzaldehyde typically involves the introduction of a tetrazole ring onto a brominated benzaldehyde precursor. One common method includes the reaction of 5-bromo-2-nitrobenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2-(tetrazol-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(tetrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(tetrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic certain biological functionalities, allowing the compound to interfere with biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-tetrazol-5-yl)benzaldehyde: Similar structure but with a different position of the tetrazole ring.
5-Bromo-2-(tetrazol-2-yl)benzaldehyde: Another positional isomer with the tetrazole ring attached at a different nitrogen atom.
Uniqueness
5-Bromo-2-(tetrazol-1-yl)benzaldehyde is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPYFMJCMESIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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